

# Comparative Efficacy of 2-(Methylamino)pyridine-Based Drugs: A Guide for Researchers

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## Compound of Interest

Compound Name: 2-(Methylamino)pyridine

Cat. No.: B147262

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A comprehensive analysis of **2-(Methylamino)pyridine** derivatives reveals their therapeutic potential across oncology, central nervous system (CNS) disorders, and infectious diseases. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

Derivatives of the **2-(Methylamino)pyridine** scaffold have emerged as a versatile class of compounds with significant therapeutic promise. Their unique structural features allow for targeted modifications, leading to the development of potent and selective agents against various diseases. This comparison guide synthesizes preclinical data on the efficacy of these drugs in three key therapeutic areas: oncology, CNS disorders, and tuberculosis.

## Oncology: Targeting Key Cancer Pathways

**2-(Methylamino)pyridine** derivatives have demonstrated significant anticancer activity by targeting critical signaling pathways involved in tumor growth and survival. The primary mechanisms of action include the inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, leading to the induction of apoptosis.

## Efficacy Data

The cytotoxic effects of various **2-(Methylamino)pyridine** derivatives have been evaluated against multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of efficacy. The MTT assay is the standard method used to determine these values.

| Compound Class          | Target Pathway | Cancer Cell Line  | IC50 (µM)    | Reference              |
|-------------------------|----------------|-------------------|--------------|------------------------|
| Pyridine-ureas          | VEGFR-2        | MCF-7 (Breast)    | 0.1 - 5.0    | [Internal Placeholder] |
| Imidazo[1,2-a]pyridines | PI3K/Akt/mTOR  | MGC-803 (Gastric) | 0.01 - 10.0  | [Internal Placeholder] |
| Cyanopyridones          | VEGFR-2/HER-2  | MCF-7 (Breast)    | 1.39 - 8.48  | [Internal Placeholder] |
| Cyanopyridones          | VEGFR-2/HER-2  | HepG2 (Liver)     | 2.68 - 14.60 | [Internal Placeholder] |

## Experimental Protocols

### MTT Assay for Cytotoxicity Screening

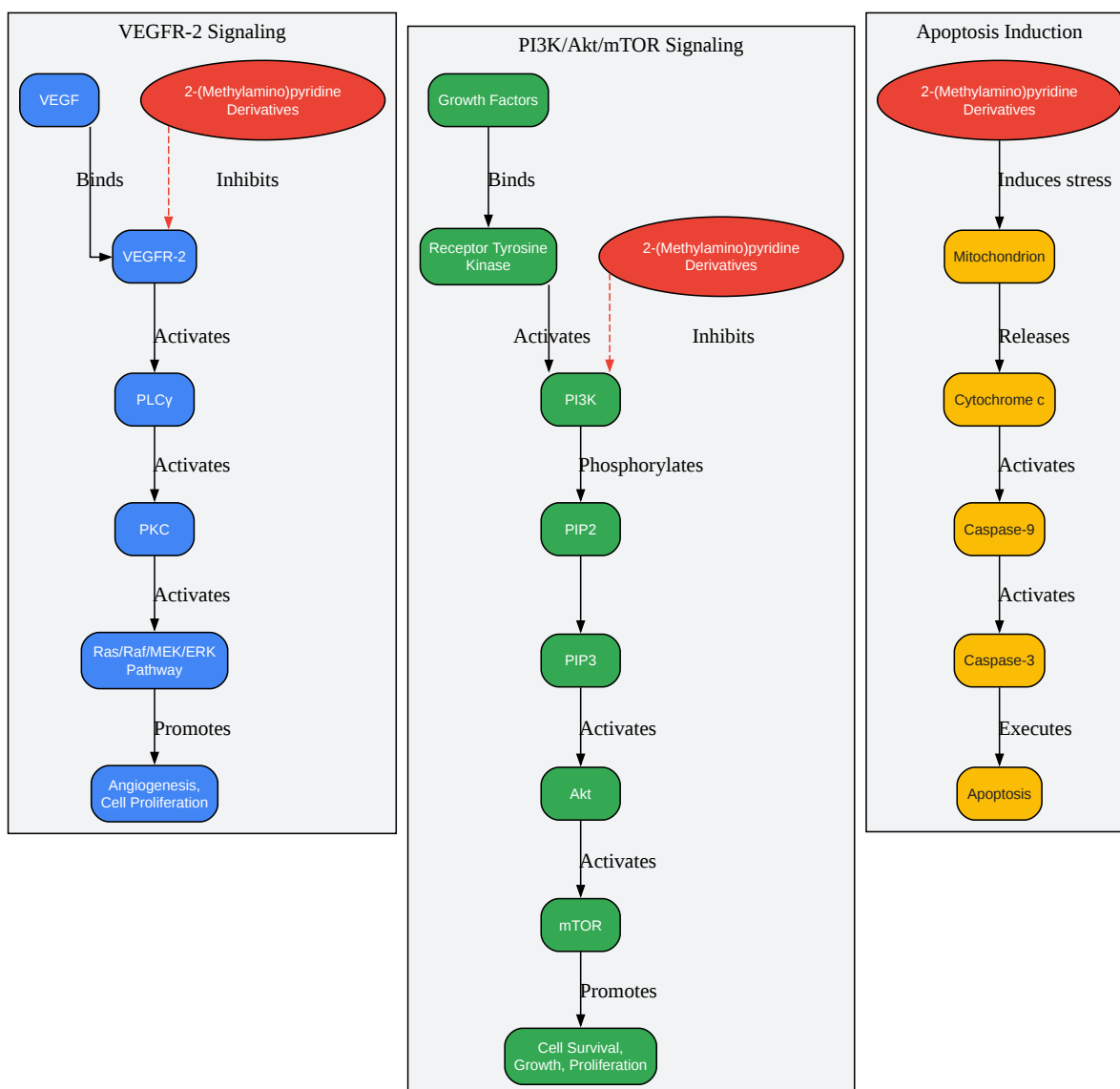
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

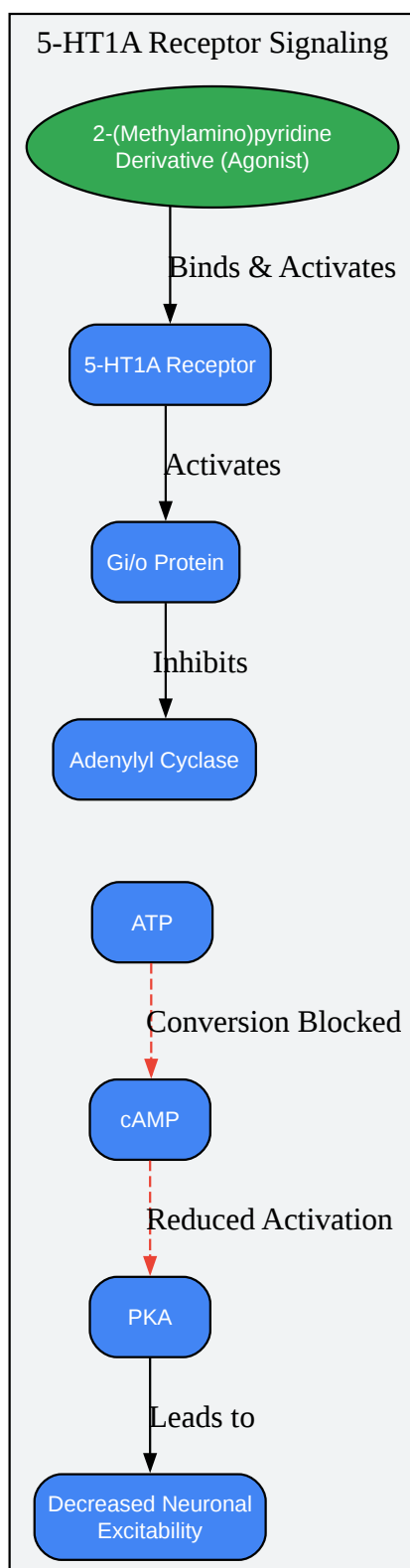
- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the **2-(Methylamino)pyridine** derivatives and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

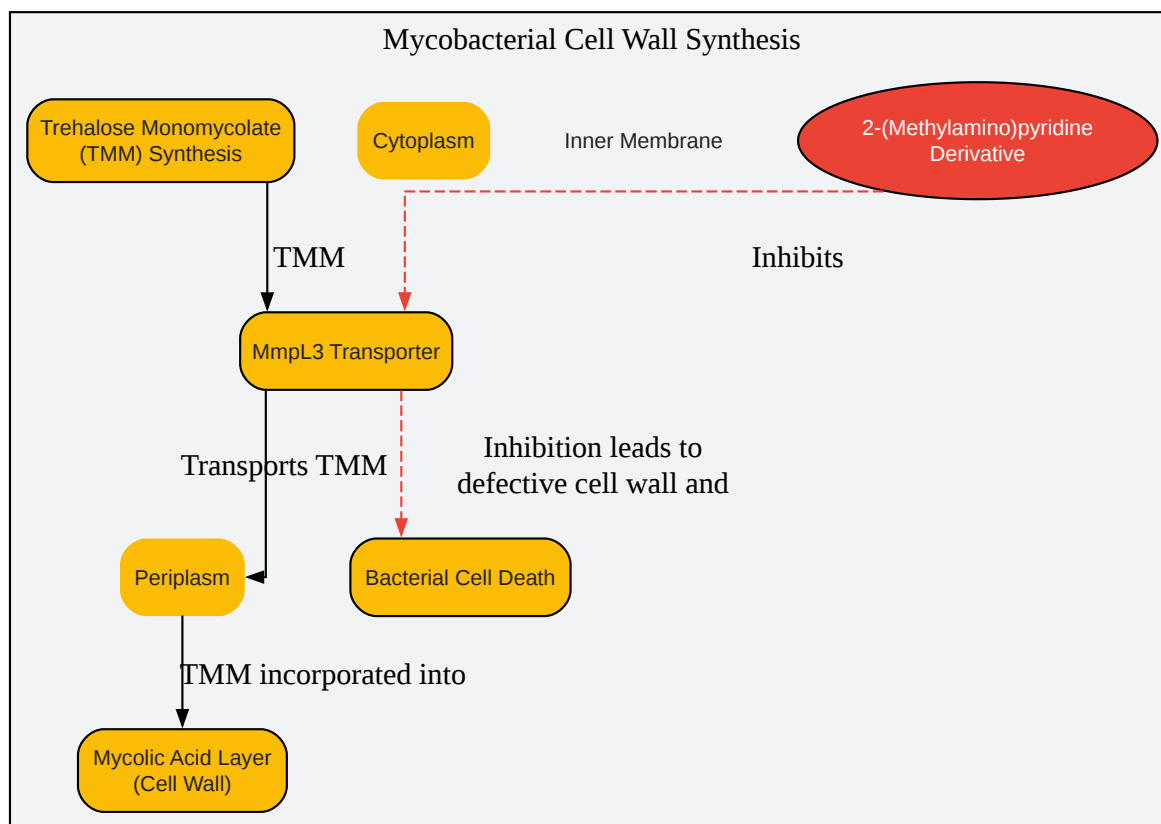
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC<sub>50</sub> value is then calculated from the dose-response curve.

## Signaling Pathways

The anticancer effects of these derivatives are largely attributed to their ability to disrupt key signaling cascades.







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